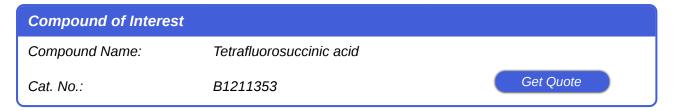


# In-Depth Technical Guide to the Physicochemical Properties of Tetrafluorosuccinic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Tetrafluorosuccinic Acid** (systematically named 2,2,3,3-Tetrafluorobutanedioic acid). The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work.

## **Chemical Identity and Structure**

**Tetrafluorosuccinic acid** is a fluorinated derivative of succinic acid, a naturally occurring dicarboxylic acid. The presence of four fluorine atoms significantly alters its chemical and physical properties compared to its non-fluorinated counterpart.



Identifier	Value
IUPAC Name	2,2,3,3-Tetrafluorobutanedioic acid[1]
Synonyms	Perfluorosuccinic acid, Tetrafluorobutanedioic acid[1]
CAS Number	377-38-8[1]
Molecular Formula	C4H2F4O4[1]
Molecular Weight	190.05 g/mol [1]
Canonical SMILES	C(C(C(=O)O)(F)F)(C(=O)O)(F)F[1]
InChI Key	YUDUFRYTKFGQCL-UHFFFAOYSA-N[1]

## **Physicochemical Properties**

The physicochemical properties of **Tetrafluorosuccinic acid** are summarized in the table below. These parameters are crucial for understanding its behavior in various experimental and physiological conditions.

Property	Value	Source
Melting Point	115-118 °C	[2]
Boiling Point	150 °C at 15 mmHg	[2]
Density	1.4 g/cm <sup>3</sup>	[2]
рКа	Data not available	
Water Solubility	Data not available	-
Organic Solvent Solubility	Data not available in specific solvents. Miscible with ethanol. [3]	-

## **Spectroscopic Data**



Spectroscopic data is essential for the identification and characterization of **Tetrafluorosuccinic acid**.

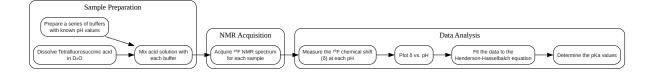
Spectroscopic Technique	Key Features
<sup>1</sup> H NMR	A single peak corresponding to the two acidic protons.
<sup>19</sup> F NMR	A single peak characteristic of the CF2 groups.
FTIR	Characteristic peaks for C=O stretching of the carboxylic acid, C-F stretching, and O-H stretching.
Mass Spectrometry	The molecular ion peak and characteristic fragmentation patterns.

## **Experimental Protocols**

Detailed experimental protocols are vital for reproducing and verifying the physicochemical data. Below are generalized protocols for determining key properties of fluorinated carboxylic acids like **Tetrafluorosuccinic acid**.

## Determination of pKa by <sup>19</sup>F NMR Spectroscopy

The acidity of fluorinated carboxylic acids can be precisely determined using <sup>19</sup>F NMR spectroscopy by monitoring the chemical shift perturbation upon titration.[4]



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Workflow for pKa determination using <sup>19</sup>F NMR.

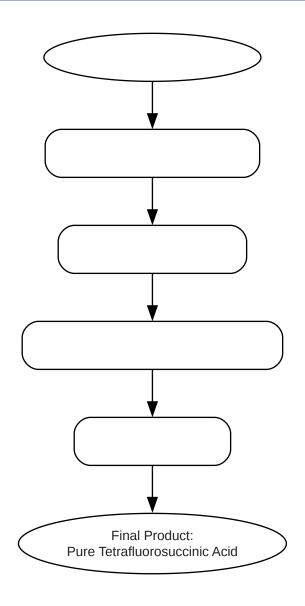
### **Spectroscopic Analysis Protocols**

- Sample Preparation: Dissolve a small amount of **Tetrafluorosuccinic acid** in a deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>).
- ¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired. A single resonance is expected for the acidic protons.
- 19F NMR Acquisition: A 19F NMR spectrum is acquired. Due to the chemical equivalence of the fluorine atoms, a single peak is expected. For quantitative analysis, a longer relaxation delay (5 times T1) is recommended.[5] The chemical shifts are referenced to an internal or external standard like CFCl<sub>3</sub>.[6]
- Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.[7]
- ATR (Attenuated Total Reflectance) Method: Place the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[7]
- Analysis: The FTIR spectrum is recorded, and the characteristic absorption bands for the functional groups are identified.
- Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing the molecular weight and fragmentation of **Tetrafluorosuccinic acid**, especially when coupled with liquid chromatography.[8]
- Analysis: The mass spectrum will show the molecular ion peak [M-H]<sup>-</sup> in negative ion mode, confirming the molecular weight. Fragmentation patterns can provide structural information.

## **Synthesis Workflow**

While multiple synthetic routes may exist, a common approach to synthesizing fluorinated organic acids involves hydrolysis of a suitable precursor. The following diagram illustrates a generalized workflow for the synthesis and purification of **Tetrafluorosuccinic acid**.





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Generalized synthesis and purification workflow.

## **Applications and Relevance in Drug Development**

The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. While specific biological signaling pathways involving **Tetrafluorosuccinic acid** are not well-documented in publicly available literature, its structural motif is of interest in medicinal chemistry. As a dicarboxylic acid, it can be used as a linker or a scaffold in the design of new drug candidates. Its unique electronic properties due to the fluorine atoms can influence its interaction with biological targets.



## **Safety Information**

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **Tetrafluorosuccinic acid** is classified as a substance that causes severe skin burns and eye damage, skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment should be used when handling this compound.

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